N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide
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Overview
Description
N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide typically involves the reaction of 2-aminobenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting intermediate is then reacted with cyanide to introduce the cyanoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The cyanoethyl group may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide.
Benzoxazole: A core structure shared by many compounds with diverse biological activities.
N-(2-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-(1-cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(8-14)15-12(17)6-7-16-10-4-2-3-5-11(10)19-13(16)18/h2-5,9H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALXHGDTWLWUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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